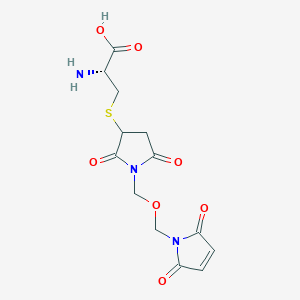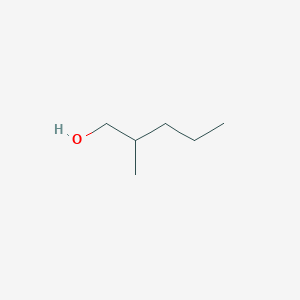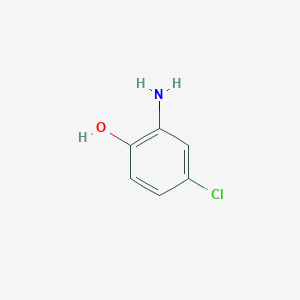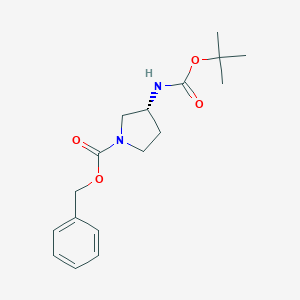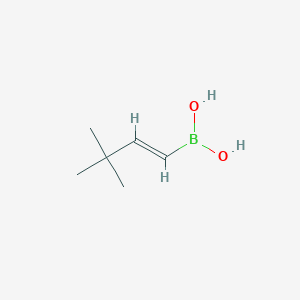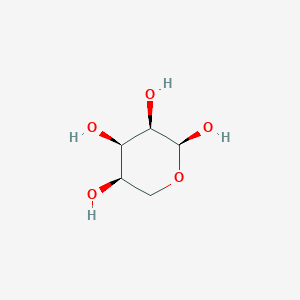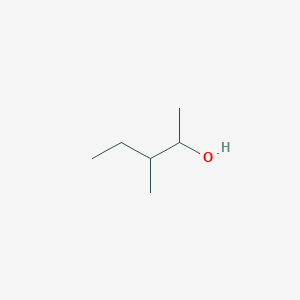
3-甲基-2-戊醇
描述
3-Methyl-2-pentanol, also known as 3-methylpentan-2-ol, is an organic chemical compound with the molecular formula C6H14O. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. This compound is commonly used in the synthesis of other chemicals and has been identified as a component of hops .
科学研究应用
3-Methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is studied for its role in the metabolic pathways of certain microorganisms.
Medicine: It is used in the synthesis of pharmaceuticals and as a potential biomarker for exposure to certain chemicals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
Target of Action
3-Methyl-2-pentanol, a secondary alcohol , primarily targets the central nervous system (CNS) . It is known to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds . This interaction results in changes in the spatial relation between the hydrophobic agonist binding site and the allosteric site . This alteration can influence the activity of the target proteins and enzymes, leading to changes in cellular functions.
Biochemical Pathways
It’s known that alcohols like 3-methyl-2-pentanol can be involved in various metabolic pathways . For instance, they can be synthesized through the reaction of Grignard reagents with carbonyl compounds . They can also undergo oxidation reactions .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . Its bioavailability would be influenced by these processes.
Result of Action
The molecular and cellular effects of 3-Methyl-2-pentanol’s action include potential CNS depression when ingested in large amounts . It may also cause irritation to the skin, eyes, and respiratory tract .
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of 3-Methyl-2-pentanol. For instance, it forms explosive mixtures with air at elevated temperatures . Also, its reactivity and stability might be affected by the presence of other reactive substances in the environment .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanol can be synthesized through several methods:
Methylation of 2-pentanol: This involves reacting a suspension of 2-pentanol with a methylating agent.
Addition Reaction: Another method involves the sulfuric acid-catalyzed addition reaction of 2-pentanol and methylene alkane.
Industrial Production Methods: In industrial settings, 3-Methyl-2-pentanol is typically produced through the catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
化学反应分析
Types of Reactions: 3-Methyl-2-pentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 3-methylpentane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often used in substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-pentanone
Reduction: 3-Methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
3-Methyl-2-pentanol can be compared with other similar compounds such as:
2-Methyl-2-pentanol: This compound has a similar structure but differs in the position of the methyl group.
3-Methyl-3-pentanol: This compound has the methyl group attached to the third carbon atom instead of the second.
2-Methyl-3-pentanol: This compound has the methyl group attached to the second carbon atom and the hydroxyl group on the third carbon.
Uniqueness: 3-Methyl-2-pentanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. Its position of the hydroxyl and methyl groups makes it distinct from its isomers and affects its reactivity and applications.
属性
IUPAC Name |
3-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862204 | |
| Record name | 3-Methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-60-6, 1502-93-8 | |
| Record name | 3-Methyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | threo-3-Methylpentan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-methyl-2-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


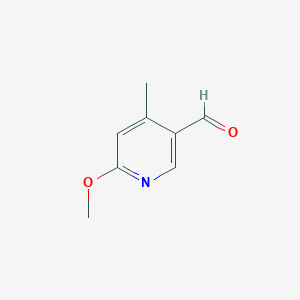
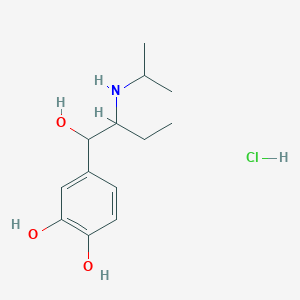

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)


